[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl core substituted with an ethyl carbamate group and a 2-amino-acetylamino moiety at the 4-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly utilized in peptide synthesis and medicinal chemistry to enhance solubility or modulate reactivity .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-5-18(14(20)21-15(2,3)4)12-8-6-11(7-9-12)17-13(19)10-16/h11-12H,5-10,16H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJISYGAMQNLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step reactions starting from simpler precursors. One common synthetic route involves the acylation of cyclohexylamine followed by the introduction of the ethyl-carbamic acid tert-butyl ester group. Key reaction steps include the formation of amide bonds and esterification reactions under controlled conditions. These reactions often require the use of reagents such as acyl chlorides, carbodiimides, and base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, efficiency, and safety considerations. Industrial synthesis typically requires optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: : The amino and amide groups can be oxidized under specific conditions, potentially leading to the formation of nitrile or imine derivatives.
Reduction: : Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: : The presence of amino and amide groups allows for substitution reactions, where these groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, H₂O₂
Reducing agents: : NaBH₄, LiAlH₄
Substitution reagents: : Halogenating agents, nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ might yield imine derivatives, while reduction with NaBH₄ could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups provide reactive sites for further modifications, making it valuable in the development of new compounds and materials.
Biology
The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules. Its structure allows for interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its functional groups might interact with specific biological targets, offering potential therapeutic applications in areas such as enzyme inhibition or receptor modulation.
Industry
Industrial applications of this compound could include its use in the production of polymers, coatings, or other materials where its unique structure and reactivity provide desirable properties.
Mechanism of Action
The mechanism by which [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester exerts its effects can involve interactions with molecular targets such as enzymes or receptors. The amino and amide groups might form hydrogen bonds or other interactions with target proteins, influencing their activity or function. These interactions can modulate biological pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The compound’s structural analogs differ in substituents on the cyclohexyl ring, the nature of the acyl/alkyl groups, and positional isomerism. Key examples include:
Table 1: Structural and Molecular Comparison
Key Observations:
Chloro-acetyl derivatives exhibit higher electrophilicity, enabling nucleophilic substitution reactions . Methyl vs. Ethyl Groups: The methyl-substituted analog () has a lower molecular weight (285.39 vs.
Positional Isomerism :
- The cyclohexyl substitution position (e.g., 4- vs. 2-) impacts three-dimensional conformation. For example, the 2-substituted pyrimidine analog () may exhibit distinct binding modes in biological systems due to altered spatial orientation .
Electronic and Steric Profiles: The 2-chlorobenzylamino group () introduces aromaticity and electron-withdrawing effects, increasing lipophilicity (logP ~3.5 estimated) compared to the target compound’s hydrophilic amino-acetyl group .
Biological Activity
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester, with CAS number 1353945-14-8, is a synthetic compound that exhibits potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C15H29N3O3
- Molecular Weight : 299.42 g/mol
- Structure : The compound features a cyclohexyl group linked to a carbamic acid moiety, which is known for its role in various biological processes.
Pharmacological Profile
The biological activity of this compound is characterized by its interaction with various biological targets, influencing multiple pathways:
Absorption and Metabolism
- Human Intestinal Absorption : High probability (0.9862) indicating efficient absorption in the gastrointestinal tract.
- Blood-Brain Barrier Penetration : Moderate probability (0.5052), suggesting limited central nervous system penetration.
- P-glycoprotein Interaction : Non-substrate (0.5554) and an inhibitor for P-glycoprotein, which may affect drug transport and efficacy.
Enzymatic Interactions
The compound has been shown to interact with several cytochrome P450 enzymes:
- CYP450 3A4 : Substrate (0.5389), indicating potential metabolism by this enzyme.
- CYP450 Inhibitory Promiscuity : Low (0.8352), suggesting a specific action rather than broad inhibition of cytochrome P450 enzymes.
Antiviral and Antitumor Effects
Research indicates that compounds similar to this compound may exhibit antiviral properties by modulating host immune responses and inhibiting viral replication pathways. For instance, they can prevent the establishment of cellular antiviral states by blocking interferon signaling pathways, which are crucial for antiviral defenses .
Furthermore, studies have suggested that similar compounds can activate oncogenic signaling pathways such as STAT3, which is associated with cellular transformation and tumor progression .
Case Studies and Research Findings
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Antitumor Efficacy :
- A study demonstrated that derivatives of carbamic acids exhibited significant antiproliferative effects on various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
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Viral Inhibition :
- Research has shown that compounds with structural similarities can inhibit the replication of viruses by interfering with RNA binding proteins and modulating host cell factors involved in viral life cycles.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
